molecular formula C19H17FN4O3S B11133897 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide

Cat. No.: B11133897
M. Wt: 400.4 g/mol
InChI Key: FKNZGFWECTWAOY-UHFFFAOYSA-N
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide: is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a pyrimidine ring, which is further connected to a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide typically involves multiple steps:

  • Formation of the Sulfonamide Intermediate

      Starting Materials: 4,6-dimethylpyrimidine-2-amine and 4-nitrobenzenesulfonyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.

      Product: 4,6-dimethylpyrimidin-2-yl sulfonamide.

  • Coupling with Fluorobenzamide

      Starting Materials: 4,6-dimethylpyrimidin-2-yl sulfonamide and 2-fluorobenzoyl chloride.

      Reaction Conditions: The coupling reaction is performed in the presence of a base such as pyridine or triethylamine in an organic solvent like dichloromethane or tetrahydrofuran.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidized derivatives of the compound, potentially altering the sulfonamide or pyrimidine moieties.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.

      Products: Reduced forms of the compound, possibly affecting the nitro or carbonyl groups.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Performed in polar solvents under mild to moderate temperatures.

      Products: Substituted derivatives where the fluorine atom or other reactive sites are replaced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

    Material Science: It may serve as a building block for the synthesis of advanced materials with specific properties.

Biology

    Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a potential candidate for biochemical studies.

    Molecular Probes: It can be used in the development of molecular probes for detecting specific biological targets.

Medicine

    Drug Development: Due to its structural similarity to known pharmacophores, it may be investigated for therapeutic applications, particularly in the treatment of bacterial infections or cancer.

Industry

    Agriculture: The compound could be explored for use in agrochemicals, such as herbicides or fungicides.

    Pharmaceuticals: It may be utilized in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes, thereby inhibiting their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-methylbenzamide: Similar structure but with a methyl group instead of a fluorine atom.

    N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-chlorobenzamide: Contains a chlorine atom instead of fluorine.

    N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-bromobenzamide: Bromine atom replaces the fluorine.

Uniqueness

The presence of the fluorine atom in N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H17FN4O3S

Molecular Weight

400.4 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C19H17FN4O3S/c1-12-11-13(2)22-19(21-12)24-28(26,27)15-9-7-14(8-10-15)23-18(25)16-5-3-4-6-17(16)20/h3-11H,1-2H3,(H,23,25)(H,21,22,24)

InChI Key

FKNZGFWECTWAOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C

Origin of Product

United States

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